1-[(4-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[(4-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole is a derivative of benzotriazole, a versatile heterocyclic compound known for its unique physicochemical properties. The tosyl group (p-toluenesulfonyl) attached to the benzotriazole ring enhances its reactivity and stability, making it a valuable intermediate in organic synthesis. This compound is widely used in various chemical reactions due to its ability to act as an excellent leaving group, electron-donating or electron-withdrawing group, and radical precursor .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(4-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole can be synthesized through the reaction of benzotriazole with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[(4-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group acts as a good leaving group, facilitating nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Radical Reactions: The benzotriazole moiety can stabilize radicals, making it suitable for radical reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine yields the corresponding amine derivative, while oxidation can produce sulfonyl derivatives .
Scientific Research Applications
1-[(4-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds and the synthesis of heterocyclic compounds.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential anticancer and antiviral agents.
Industry: This compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole involves its ability to act as a leaving group, facilitating various chemical transformations. The tosyl group enhances the electrophilicity of the benzotriazole ring, making it more reactive towards nucleophiles. Additionally, the benzotriazole moiety can stabilize radicals and anions, allowing for diverse reaction pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: The parent compound, which lacks the tosyl group, is less reactive but still widely used in organic synthesis.
1-Cyanobenzotriazole: This derivative is used as an electrophilic cyanation reagent.
1-(Trimethylsilyl)benzotriazole: Known for its use in silylation reactions.
Uniqueness
1-[(4-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole stands out due to its enhanced reactivity and stability, making it a valuable intermediate in various chemical reactions. The presence of the tosyl group significantly improves its leaving group ability, electron-donating or electron-withdrawing properties, and radical stabilization compared to other benzotriazole derivatives .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-10-6-8-11(9-7-10)19(17,18)16-13-5-3-2-4-12(13)14-15-16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMSDQULCNOGJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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